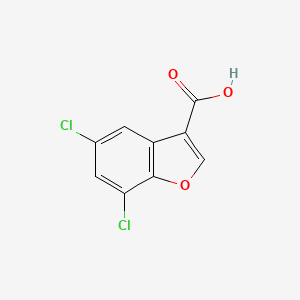
5,7-Dichloro-1-benzofuran-3-carboxylic acid
Übersicht
Beschreibung
5,7-Dichloro-1-benzofuran-3-carboxylic acid is an organic compound with the molecular formula C9H4Cl2O3 . It has a molecular weight of 231.03 g/mol . The compound is also known as DCBC.
Molecular Structure Analysis
The InChI code for 5,7-Dichloro-1-benzofuran-3-carboxylic acid is 1S/C9H4Cl2O3/c10-4-1-5-6 (9 (12)13)3-14-8 (5)7 (11)2-4/h1-3H, (H,12,13) . This code provides a specific textual identifier for the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Benzofuran Derivatives as Potential Pharmacological Agents
Benzofuran compounds have demonstrated a broad spectrum of biological activities, making them subjects of considerable interest in chemical and pharmaceutical research. They possess anti-tumor, antibacterial, antioxidative, and antiviral activities. The synthesis of benzofuran derivatives, including complex ones through unique methodologies such as free radical cyclization and proton quantum tunneling, highlights their potential as natural drug lead compounds. These activities and synthetic strategies suggest that specific derivatives like 5,7-Dichloro-1-benzofuran-3-carboxylic acid could serve as key intermediates or motifs in drug development processes (Yu-hang Miao et al., 2019).
Benzofuran in Antimicrobial Agents
Recent reviews on benzofuran compounds have outlined their significant antimicrobial properties. The unique structural features of benzofuran and its derivatives, including those with chloro and carboxylic acid substitutions, make them promising scaffolds in the search for efficient antimicrobial agents. This includes activity against various clinically approved targets, suggesting a potential application of 5,7-Dichloro-1-benzofuran-3-carboxylic acid in developing antimicrobial therapies (Asha Hiremathad et al., 2015).
Role in Antioxidant and Anti-inflammatory Agents
Investigations into the biological activity of carboxylic acids and their derivatives, including benzofuran-based compounds, have shown promising antioxidant and anti-inflammatory effects. This suggests that derivatives like 5,7-Dichloro-1-benzofuran-3-carboxylic acid could potentially be utilized in developing novel antioxidant and anti-inflammatory agents, reflecting a direct application in medicinal chemistry and pharmaceutical research (Dattatraya G. Raut et al., 2020).
Eigenschaften
IUPAC Name |
5,7-dichloro-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O3/c10-4-1-5-6(9(12)13)3-14-8(5)7(11)2-4/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVRMSKRNHDZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CO2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-1-benzofuran-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



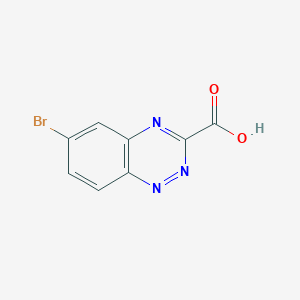
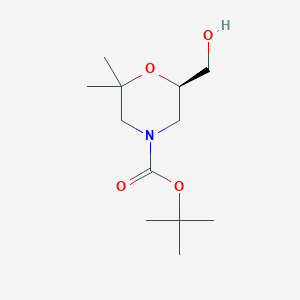


![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)
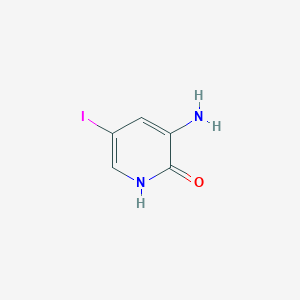


![7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1444169.png)
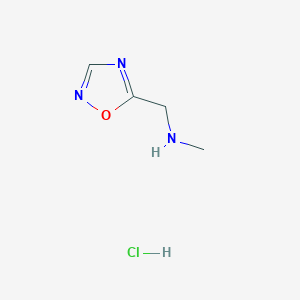
![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)
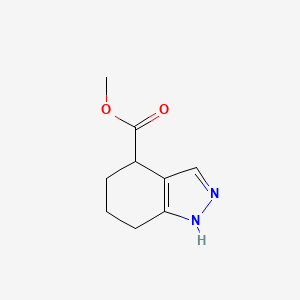
![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)